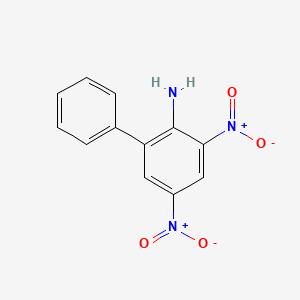

2-Phenyl-4,6-dinitrobenzenamine

Description

2-Phenyl-4,6-dinitrobenzenamine is a nitroaromatic compound characterized by a benzene ring substituted with two nitro groups at positions 4 and 6, and a phenyl group at position 2. This structure confers unique electronic and steric properties, making it relevant in applications such as agrochemical intermediates or dye synthesis. Its reactivity is influenced by the electron-withdrawing nitro groups, which deactivate the aromatic ring toward electrophilic substitution while directing further functionalization to specific positions .

Properties

Molecular Formula |

C12H9N3O4 |

|---|---|

Molecular Weight |

259.22 g/mol |

IUPAC Name |

2,4-dinitro-6-phenylaniline |

InChI |

InChI=1S/C12H9N3O4/c13-12-10(8-4-2-1-3-5-8)6-9(14(16)17)7-11(12)15(18)19/h1-7H,13H2 |

InChI Key |

GBJUVYOCXFEUHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Methyl-4,6-dinitrobenzenamine

- Structure : Methyl group at position 5 instead of a phenyl group at position 2.

- Properties : The methyl group introduces steric hindrance but lacks the electron-withdrawing effect of the phenyl group. This reduces overall aromatic stabilization compared to 2-phenyl derivatives.

- Applications : Primarily studied for environmental persistence; its degradation pathways differ due to the absence of the bulky phenyl group .

Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine)

- Structure : Contains alkylamine (N-(1-ethylpropyl)) and methyl groups at positions 3 and 3.

- Properties : The alkylamine chain enhances lipid solubility, improving herbicidal activity. Unlike 2-phenyl-4,6-dinitrobenzenamine, pendimethalin acts as a microtubule disruptor in plants, inhibiting root growth in pre-emergent weeds .

- Applications : Widely used as a selective herbicide in agriculture.

Functional Group Additions and Modifications

4-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2,5-dimethoxybenzenamine

- Structure : Features a diazenyl (-N=N-) bridge linking two aromatic rings, with chloro and methoxy substituents.

- Properties : The diazenyl group introduces conjugation, shifting absorption spectra to visible wavelengths (useful in dyes). The chloro and methoxy groups further modulate electron density, enhancing stability under UV exposure .

- Applications: Potential use in synthetic dyes or photostable pigments.

N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)benzenamine

- Structure : Trifluoromethyl (-CF₃) at position 4 and alkylamine groups.

- Properties : The -CF₃ group is strongly electron-withdrawing, increasing resistance to nucleophilic attack compared to this compound. This compound exhibits higher thermal stability and lower soil mobility due to hydrophobic effects .

Physical and Chemical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.